molecular formula C10H18ClN B10753897 3-AMINO-beta-PINENE

3-AMINO-beta-PINENE

Cat. No.: B10753897
M. Wt: 187.71 g/mol
InChI Key: SQSDBXYJKLVZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-beta-pinene is a derivative of beta-pinene, a monoterpene hydrocarbon commonly found in the essential oils of many plants, particularly coniferous trees Beta-pinene is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-beta-pinene typically involves the functionalization of beta-pinene. One common method is the amination of beta-pinene using ammonia or amines in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the amino group to the beta-pinene structure.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-beta-pinene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines with different degrees of saturation.

    Substitution: The amino group can participate in substitution reactions, replacing other functional groups on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule.

Major Products:

    Oxidation: Nitro-beta-pinene, nitroso-beta-pinene.

    Reduction: Saturated amines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Amino-beta-pinene has several applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-beta-pinene involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s hydrophobic pinene moiety allows it to interact with lipid membranes, potentially altering membrane properties and influencing cellular processes.

Comparison with Similar Compounds

    Alpha-pinene: Another isomer of pinene with similar aromatic properties but different chemical reactivity.

    Beta-pinene: The parent compound of 3-amino-beta-pinene, lacking the amino group.

    3-Amino-alpha-pinene: An isomer with the amino group attached to the alpha-pinene structure.

Uniqueness: this compound is unique due to the presence of the amino group, which imparts distinct chemical and biological properties compared to its parent compound, beta-pinene

Properties

Molecular Formula

C10H18ClN

Molecular Weight

187.71 g/mol

IUPAC Name

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine;hydrochloride

InChI

InChI=1S/C10H17N.ClH/c1-6-8-4-7(5-9(6)11)10(8,2)3;/h7-9H,1,4-5,11H2,2-3H3;1H

InChI Key

SQSDBXYJKLVZJR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC1C(=C)C(C2)N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.